molecular formula C17H16N2O3S B7744240 2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

Cat. No.: B7744240
M. Wt: 328.4 g/mol
InChI Key: RHQIJFCELYKQAE-UHFFFAOYSA-N
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Description

2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is a high-purity chemical compound offered for research and development purposes. This substance features a thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its resemblance to natural heterocyclic bases and its capacity to interact with diverse biological targets . The thienopyrimidine structure is of significant interest in anticancer research . Similar compounds based on this core are extensively investigated for their ability to inhibit kinase enzymes and demonstrate cytotoxic efficacy against various human cancer cell lines, including lung, prostate, and colorectal carcinomas . Researchers value this compound as a key synthetic intermediate for designing and developing novel therapeutic agents. Applications: This product is intended for use in pharmaceutical research, primarily as a building block for the synthesis of more complex molecules with potential biological activity. It serves as a crucial intermediate in exploring new anticancer agents and kinase inhibitors . Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-11-4-6-12(7-5-11)13-8-23-15-14(13)16(20)19(9-18-15)10(2)17(21)22/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIJFCELYKQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Optimization

The synthesis begins with the formation of β-enamino diketone 3a from 4-ethylphenylacetic acid and Meldrum’s acid under EDC·HCl and DMAP catalysis. Subsequent treatment with hydrazine hydrate in ethanol induces cyclocondensation, yielding the thienopyrimidinone intermediate 4a (Table 1).

Table 1: Optimization of Cyclocondensation Conditions

SolventBaseTemp (°C)Time (h)Yield (%)
EtOHKOH801278
ACNCs₂CO₃701865
THFNone602432

Polar protic solvents like ethanol enhance regioselectivity by stabilizing the transition state through hydrogen bonding, achieving 78% yield. Aprotic solvents (e.g., ACN) reduce side reactions but require longer reaction times.

Propionic Acid Side Chain Introduction

The propionic acid moiety is introduced via N-alkylation of intermediate 4a with methyl acrylate in DMF using Cs₂CO₃ as a base. Subsequent saponification with LiOH in methanol/water (3:1) affords the final product with 85% purity.

Tandem Cyclization-Alkylation Strategy

An alternative route employs a tandem cyclization-alkylation sequence to concurrently form the thienopyrimidine core and install the propionic acid group.

Key Synthetic Steps

  • Thieno[2,3-d]pyrimidinone Core Formation : Reaction of 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate with triphosgene in dichloromethane generates the pyrimidinone ring.

  • Alkylation with Methyl Propiolate : Mitsunobu coupling using DIAD and PPh₃ introduces the propiolate ester, which is hydrogenated to propionic acid.

Table 2: Comparative Efficiency of Alkylation Methods

MethodReagentYield (%)Purity (%)
MitsunobuDIAD, PPh₃6892
NucleophilicCs₂CO₃, DMF7288
Free RadicalAIBN, 70°C4576

Mitsunobu coupling offers superior stereocontrol but lower yields due to competing O-alkylation. Nucleophilic alkylation with Cs₂CO₃ provides higher throughput but requires rigorous exclusion of moisture.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize polymer-supported reagents to streamline purification. Wang resin-bound 4-ethylphenyl thiophene carboxylate undergoes automated Fmoc-based peptide coupling with propionic acid derivatives, followed by cleavage with TFA/water. This method achieves 95% purity after HPLC, albeit with higher costs.

Critical Analysis of Methodologies

Table 3: Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsScale Suitability
Multicomponent One-PotHigh atom economy, minimal stepsSensitive to solvent polarityPilot plant
Tandem CyclizationExcellent stereocontrolCostly reagents (DIAD, PPh₃)Laboratory
Solid-PhaseHigh purity, automation compatibleExpensive resins, low yieldsResearch

The multicomponent approach is optimal for industrial-scale synthesis due to its simplicity and cost-effectiveness. Solid-phase methods are reserved for small-scale applications requiring ultra-high purity.

Characterization and Quality Control

Final product validation employs:

  • ¹H/¹³C NMR : Key signals include δ 7.45–7.52 (4-ethylphenyl aromatic protons) and δ 2.65 (propionic acid CH₂).

  • HPLC-MS : [M+H]⁺ at m/z 329.4 confirms molecular weight.

  • XRD : Crystallographic data verify the thienopyrimidine ring planarity (angle deviation < 2°) .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent (Position 5) Acid Chain Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Ethylphenyl Propionic acid C₁₇H₁₆N₂O₃S ~344.4 Ethyl group enhances lipophilicity; propionic acid may improve COX-2 binding
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid 4-Fluorophenyl Acetic acid C₁₄H₉FN₂O₃S 304.3 Shorter acid chain; fluorine increases electronegativity, reducing lipophilicity
2-[5-(4-F-phenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid 4-Fluoro-6-methylphenyl Propionic acid C₁₆H₁₃FN₂O₃S 332.35 Fluorine and methyl groups alter electronic and steric properties
N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-yl]methanesulfonamide 2,4-Difluorophenylthio Methanesulfonamide Not provided Sulfonamide group enhances COX-2 selectivity; fluorine improves binding
Key Observations:

Fluorine in analogs (e.g., ) introduces electronegativity, which may enhance hydrogen bonding with target proteins like COX-2.

Acid Chain Variations :

  • Propionic acid (target compound) vs. acetic acid (): The longer chain in propionic acid may better align with the hydrophobic active site of COX-2, similar to ibuprofen’s structure .

Anti-Inflammatory Activity
  • COX-2 Inhibition : Analogs with sulfonamide groups (e.g., compound 9 in ) suppressed COX-2 expression by 60–80% in inflamed cells, likely via direct enzyme interaction . The target compound’s propionic acid group may mimic NSAID mechanisms, though its potency remains unconfirmed.
  • Cytokine Modulation : Compounds in reduced PGE2 and IL-8 production by 50–70% . The ethylphenyl group in the target compound could enhance bioavailability, prolonging anti-inflammatory effects.
Antiproliferative Potential
  • Thieno[2,3-d]pyrimidin derivatives with thiophen-2-yl substituents () showed moderate activity against breast cancer cell lines (IC₅₀: 10–20 μM). The target compound’s ethyl group may improve tumor penetration compared to smaller substituents.

Pharmacokinetic Considerations

  • Metabolic Stability : Propionic acid chains are less prone to rapid glucuronidation than acetic acid, suggesting longer half-life for the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid?

  • Answer: The synthesis typically involves cyclocondensation of substituted thiophene derivatives with pyrimidine precursors. For example, analogous compounds (e.g., thieno[2,3-d]pyrimidin-4-ones) are synthesized via nucleophilic substitution reactions using propionic acid derivatives under reflux conditions with aprotic solvents like DMF or THF . Key steps include:

  • Activation of the thiophene ring with electron-withdrawing groups.
  • Coupling with 4-ethylphenyl substituents via Suzuki-Miyaura cross-coupling (if applicable) .
  • Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Answer:

  • 1H/13C NMR: Assign peaks for the ethylphenyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.6 ppm for CH2), the propionic acid moiety (δ ~12.1 ppm for -COOH), and the thieno[2,3-d]pyrimidin-4-one core (aromatic protons at δ ~7.0–8.5 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and carboxylic acid (-COOH) absorption at ~2500–3300 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C17H16N2O3S) with <5 ppm error .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Answer: Conduct accelerated stability studies by:

  • Storing aliquots at 4°C, -20°C, and room temperature.
  • Monitoring degradation via HPLC at intervals (0, 1, 3, 6 months) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Quantifying decomposition products (e.g., hydrolyzed or oxidized derivatives) .

Advanced Research Questions

Q. How should contradictory data in biological activity assays be analyzed?

  • Answer: Contradictions (e.g., varying IC50 values in kinase inhibition assays) may arise from:

  • Assay conditions: Differences in buffer pH, ionic strength, or ATP concentration. Standardize protocols using reference inhibitors (e.g., staurosporine) .
  • Compound solubility: Use DMSO stocks ≤0.1% (v/v) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
  • Structural analogs: Compare activity with related compounds (e.g., fluorophenyl or methyl-substituted derivatives) to identify SAR trends .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2). Validate with co-crystallized ligands from PDB (e.g., 4HJO) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residues (e.g., hinge-region interactions) .
  • Free-energy calculations: Apply MM-PBSA to estimate binding affinity (ΔG) and correlate with experimental data .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Answer:

  • Catalyst screening: Test palladium catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) for cross-coupling steps to improve efficiency .
  • Solvent optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction scalability .
  • Process analytics: Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and minimize byproducts .

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